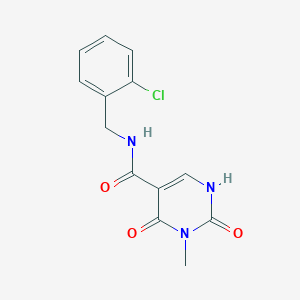

N-(2-chlorobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

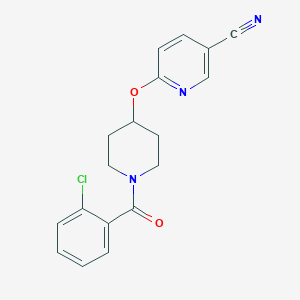

“N-(2-chlorobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a carboxamide group (-CONH2), a methyl group (-CH3), and a 2-chlorobenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including the aromaticity of the pyrimidine and benzene rings, the polarity of the carboxamide group, and the electronegativity of the chlorine atom .Chemical Reactions Analysis

As an organic compound containing a halogen, it could potentially undergo various substitution and elimination reactions . The carboxamide group might be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect the properties of its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM . This enzyme is involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many bacteria but not in humans, making it an attractive target for antimicrobial drugs . The compound inhibited the growth of Haemophilus influenzae , a bacterium that can cause a range of diseases in humans, from mild ear infections to severe conditions like meningitis.

Antiviral Activity

While there is no direct evidence of antiviral activity for this specific compound, it’s worth noting that other compounds with a pyrimidine scaffold have shown antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Given the structural similarities, it’s possible that “N-[(2-chlorophenyl)methyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide” could also have antiviral properties, but further research would be needed to confirm this.

Anti-inflammatory Activity

Again, while there is no direct evidence of anti-inflammatory activity for this specific compound, other compounds with a pyrimidine scaffold have shown anti-inflammatory properties . For example, certain derivatives of indole, which is structurally similar to pyrimidine, have shown anti-inflammatory activity . It’s possible that “N-[(2-chlorophenyl)methyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide” could also have anti-inflammatory properties, but further research would be needed to confirm this.

Anticancer Activity

Compounds with a pyrimidine scaffold have been reported to have anticancer properties . For example, certain derivatives of indole, which is structurally similar to pyrimidine, have shown anticancer activity . It’s possible that “N-[(2-chlorophenyl)methyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide” could also have anticancer properties, but further research would be needed to confirm this.

Antioxidant Activity

Compounds with a pyrimidine scaffold have been reported to have antioxidant properties . For example, certain derivatives of indole, which is structurally similar to pyrimidine, have shown antioxidant activity . It’s possible that “N-[(2-chlorophenyl)methyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide” could also have antioxidant properties, but further research would be needed to confirm this.

Antimalarial Activity

Compounds with a pyrimidine scaffold have been reported to have antimalarial properties . For example, certain derivatives of indole, which is structurally similar to pyrimidine, have shown antimalarial activity . It’s possible that “N-[(2-chlorophenyl)methyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide” could also have antimalarial properties, but further research would be needed to confirm this.

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-17-12(19)9(7-16-13(17)20)11(18)15-6-8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3,(H,15,18)(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUYFMHQHKWHAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)C(=O)NCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate](/img/structure/B2378014.png)

![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)

![2-[5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2378019.png)

![2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378020.png)

![N-(1-cyanocyclobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2378026.png)

![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2378031.png)

![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)

![N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2378037.png)